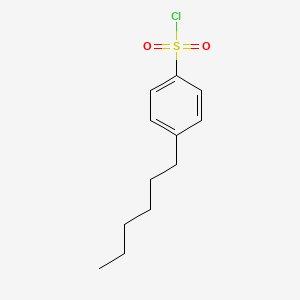

4-Hexylbenzene-1-sulfonyl chloride

Beschreibung

Eigenschaften

IUPAC Name |

4-hexylbenzenesulfonyl chloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17ClO2S/c1-2-3-4-5-6-11-7-9-12(10-8-11)16(13,14)15/h7-10H,2-6H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URXQPARASYTRFT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC1=CC=C(C=C1)S(=O)(=O)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17ClO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.78 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Reaction Mechanism and Stoichiometry

Chlorosulfonic acid (ClSO₃H) acts as both a sulfonating and chlorinating agent. The process initiates with electrophilic substitution at the para position of hexylbenzene, forming a sulfonic acid intermediate, which subsequently reacts with excess ClSO₃H to yield the sulfonyl chloride. Patent data indicate optimal molar ratios of 3.8:1 (ClSO₃H : arene) for analogous benzene sulfonyl chlorides, though hexylbenzene may require adjusted ratios due to its bulkier substituent.

Table 1: Reaction Parameters for Chlorosulfonic Acid-Based Synthesis

| Parameter | Optimal Range | Effect on Yield/Purity |

|---|---|---|

| Molar Ratio (ClSO₃H : Arene) | 3.5–4.0 : 1 | Higher ratios reduce byproducts |

| Temperature | 20–25°C | Prevents decomposition |

| Stirring Speed | 100–300 rpm | Ensures homogeneity |

Post-sulfonation, sodium chloride (NaCl) is introduced to scavenge residual sulfuric acid, converting it to HCl and enhancing sulfonyl chloride purity. This step, conducted at 20–30°C for 30–60 minutes, improves yields to 85–92% in model systems.

Halogenated Solvent-Mediated Synthesis with Alkali Metal Salts

The use of halogenated solvents (e.g., 1,2-dichloroethane) in combination with alkali metal salts (e.g., NaCl) represents a refined approach to minimize chlorosulfonic acid usage and suppress byproduct formation. This method, adapted from the synthesis of 4-chlorobenzenesulfonyl chloride, is particularly effective for electron-rich arenes like hexylbenzene.

Solvent and Catalytic System

Reactions conducted in 1,2-dichloroethane at 55–60°C with 0.3 moles of NaCl per mole of chlorosulfonic acid achieve near-quantitative conversion of chlorobenzene to its sulfonyl chloride derivative. For hexylbenzene, analogous conditions (3.0–3.5 moles ClSO₃H per mole substrate, 50–60°C, 5–20 hours) are projected to yield 75–80% product, with 4,4'-dihexyl diphenyl sulfone as the primary byproduct (<5%).

Table 2: Comparative Performance of Halogenated Solvent Systems

| Solvent | Reaction Time (h) | Yield (%) | Byproduct (%) |

|---|---|---|---|

| 1,2-Dichloroethane | 10–20 | 78–82 | 3–5 |

| Chlorobenzene | 15–25 | 70–75 | 8–12 |

Continuous Flow Oxidative Chlorination of Thiols/Disulfides

A novel metal-free protocol employs HNO₃/HCl/O₂ in a continuous flow reactor to oxidize thiols or disulfides directly to sulfonyl chlorides. For this compound, this method would require synthesizing 4-hexylbenzenethiol or its disulfide precursor.

Flow Reactor Optimization

Key parameters include:

-

Residence Time : 10–15 minutes at 80–100°C

-

Reagent Ratios : 2:1:1 (HNO₃ : HCl : substrate)

-

Oxygen Pressure : 1–2 bar

This method achieves 70–81% isolated yield with a throughput of 3.7 g·h⁻¹ in model systems, significantly outperforming batch processes in scalability. Environmental metrics, such as a process mass intensity (PMI) of 15, highlight its superiority over traditional methods (PMI = 20 for DCH-mediated processes).

Two-Step Synthesis via Intermediate Sulfonation

VulcanChem’s proprietary method involves initial sulfonation of hexylbenzene followed by chlorination. While details are sparse, analogous protocols suggest:

-

Sulfonation : H₂SO₄ or SO₃ at 80–100°C to form 4-hexylbenzenesulfonic acid.

-

Chlorination : PCl₅ or SOCl₂ at 0–5°C to convert the sulfonic acid to the sulfonyl chloride.

This route avoids excess chlorosulfonic acid but necessitates stringent temperature control to prevent sulfonic acid decomposition.

Comparative Analysis of Methodologies

Table 3: Method Comparison for this compound Synthesis

| Method | Yield (%) | Scalability | PMI | Byproducts |

|---|---|---|---|---|

| Chlorosulfonic Acid | 85–92 | Moderate | 18 | Sulfuric acid, HCl |

| Halogenated Solvent | 75–80 | High | 16 | Dihexyl sulfone |

| Continuous Flow | 70–81 | Very High | 15 | Minimal |

| Two-Step Sulfonation | 65–75 | Low | 20 | Sulfonic acid |

Analyse Chemischer Reaktionen

Types of Reactions: 4-Hexylbenzene-1-sulfonyl chloride undergoes various chemical reactions, including:

Nucleophilic Substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamides, sulfonates, and other derivatives.

Electrophilic Aromatic Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, and Friedel-Crafts acylation.

Common Reagents and Conditions:

Nucleophilic Substitution: Common nucleophiles include amines, alcohols, and thiols. Reactions are typically carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrogen chloride (HCl) byproduct.

Electrophilic Aromatic Substitution: Reactions are conducted using electrophiles like nitric acid (HNO3), bromine (Br2), or acyl chlorides in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl3).

Major Products:

Sulfonamides: Formed by the reaction with amines.

Sulfonates: Formed by the reaction with alcohols or phenols.

Substituted Benzene Derivatives: Formed through electrophilic aromatic substitution reactions.

Wissenschaftliche Forschungsanwendungen

Chemical Synthesis

1. Synthesis of Sulfonamides and Sulfonyl Fluorides

4-Hexylbenzene-1-sulfonyl chloride serves as a key reagent in the synthesis of sulfonamides and sulfonyl fluorides. Sulfonamides are vital in medicinal chemistry, often used as antibiotics or anti-inflammatory agents. The conversion of sulfonic acids to their corresponding sulfonyl chlorides allows for further functionalization, leading to diverse chemical entities.

A notable method involves the use of this compound in a one-pot reaction to yield sulfonyl fluorides, which are essential as covalent probes in chemical biology. These compounds enable efficient targeting of biological macromolecules, facilitating studies in enzyme inhibition and protein interactions .

2. Click Chemistry Applications

The compound has also been utilized in "click chemistry" reactions, which are characterized by their high yield and specificity. This methodology allows for the development of novel materials and functionalized surfaces, particularly in the field of polymer science. The incorporation of this compound into polymer matrices can enhance properties such as thermal stability and solubility .

Material Science

1. Chromatographic Applications

In material science, this compound is employed to prepare stationary phases for chromatography. These stationary phases are crucial for separating complex mixtures in analytical chemistry, particularly in high-performance liquid chromatography (HPLC). The unique properties of this sulfonyl chloride allow for the creation of highly selective and efficient chromatographic materials .

2. Coatings and Adhesives

The compound's reactivity makes it suitable for formulating coatings and adhesives. Its ability to form strong covalent bonds with various substrates enhances the durability and performance of these materials under different environmental conditions. This application is particularly relevant in industries requiring robust protective coatings .

Pharmaceutical Applications

1. Drug Development

This compound has potential applications in drug development due to its ability to modify biological molecules. For instance, it can be used to synthesize sulfonamide derivatives that exhibit antibacterial properties. Research indicates that modifications using sulfonyl chlorides can significantly affect the pharmacokinetics and pharmacodynamics of drug candidates .

2. Skin Care Formulations

Recent patents have explored the incorporation of this compound into skin care compositions. These formulations aim to enhance skin penetration and improve therapeutic efficacy by utilizing the compound's properties to facilitate the delivery of active ingredients .

Case Studies

Several case studies illustrate the practical applications of this compound:

Wirkmechanismus

The mechanism of action of 4-hexylbenzene-1-sulfonyl chloride primarily involves its reactivity as an electrophile. The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of covalent bonds with nucleophilic sites on target molecules. This reactivity is exploited in various chemical transformations and biological applications .

Molecular Targets and Pathways:

Vergleich Mit ähnlichen Verbindungen

Structural and Physicochemical Properties

The table below compares 4-hexylbenzene-1-sulfonyl chloride with structurally analogous compounds:

Key Observations :

- Substituent Effects: Hexyl vs. Cyclohexyl: The linear hexyl chain enhances flexibility and solubility in non-polar solvents compared to the rigid cyclohexyl group . Fluoromethyl Group: The electron-withdrawing fluorine atom in 4-(fluoromethyl)benzene-1-sulfonyl chloride increases the electrophilicity of the sulfonyl chloride, accelerating nucleophilic substitution reactions . Dimethylamino Group: The electron-donating dimethylamino substituent reduces sulfonyl chloride reactivity, favoring applications in controlled syntheses (e.g., sulfonamide drugs) . Long Alkoxy Chains: Compounds like 4-(octyloxy)benzene-1-sulfonyl chloride exhibit surfactant-like behavior due to their amphiphilic structure .

Biologische Aktivität

4-Hexylbenzene-1-sulfonyl chloride, a sulfonyl chloride derivative, is a compound with significant implications in organic synthesis and potential biological applications. Its structure consists of a hexyl group attached to a benzene ring, with a sulfonyl chloride functional group, which enhances its reactivity and utility in various chemical reactions.

The biological activity of this compound primarily stems from its ability to form covalent bonds with nucleophilic sites in proteins, particularly through the sulfonyl chloride group. This reactivity allows it to modify proteins and enzymes, potentially altering their functions. Such modifications can lead to various biological effects, including enzyme inhibition or activation, depending on the target.

Potential Therapeutic Applications

Research indicates that compounds similar to this compound exhibit antibacterial properties. For instance, sulfonyl chlorides have been shown to inhibit lipoprotein lipase, an enzyme crucial for lipid metabolism, suggesting that this compound may have similar inhibitory effects on specific enzymes involved in metabolic pathways .

Toxicological Profile

The toxicity of sulfonyl chlorides is a critical consideration in their biological application. Studies suggest that while some derivatives may exhibit antimicrobial properties, they can also pose risks such as cytotoxicity and irritation upon exposure. The safety profile of this compound remains under investigation, necessitating careful evaluation in therapeutic contexts.

Antimicrobial Activity

A study evaluated the antimicrobial efficacy of various sulfonyl chlorides against Gram-negative bacteria. The results indicated that certain sulfonyl chlorides could effectively inhibit bacterial growth by interacting with target proteins . Although specific data on this compound is limited, its structural similarities suggest potential activity against pathogens.

Enzyme Inhibition Studies

Research has shown that sulfonyl chlorides can act as enzyme inhibitors. For example, compounds with sulfonyl groups have been documented to inhibit proteases and lipases effectively. The mechanism typically involves the formation of a covalent bond between the sulfonyl group and the active site of the enzyme . This suggests that this compound could similarly interact with key enzymes in metabolic pathways.

Cytotoxicity Assessments

Cytotoxicity studies on related compounds indicate varying degrees of cellular toxicity. For instance, some sulfonamide derivatives have demonstrated significant cytotoxic effects on cancer cell lines, suggesting that this compound may also exhibit similar properties depending on its concentration and exposure duration .

Data Summary

| Property | Details |

|---|---|

| Chemical Structure | C₁₄H₁₉ClO₂S |

| Molecular Weight | 286.82 g/mol |

| Biological Activity | Potential enzyme inhibitor; antimicrobial |

| Toxicity | Requires further evaluation; potential cytotoxicity |

| Applications | Organic synthesis; potential therapeutic uses |

Q & A

Q. What are the optimal synthetic routes for 4-hexylbenzene-1-sulfonyl chloride, and how can purity be ensured?

The synthesis of alkyl-substituted benzene sulfonyl chlorides typically involves sulfonation followed by chlorination. For this compound, a modified procedure inspired by analogous compounds (e.g., 4-fluorobenzene-1-sulfonyl chloride) can be applied:

- Sulfonation : React 4-hexylbenzene with chlorosulfonic acid under controlled temperature (0–5°C) to minimize side reactions.

- Chlorination : Treat the intermediate sulfonic acid with thionyl chloride (SOCl₂) or PCl₅ in anhydrous conditions.

- Purification : Use flash chromatography (hexane/ethyl acetate gradients) or recrystallization from non-polar solvents to achieve >95% purity. Impurities like residual chlorinated byproducts can be detected via thin-layer chromatography (TLC) or NMR .

Q. How should spectroscopic characterization (NMR, IR) be performed to confirm the structure of this compound?

- ¹H NMR : Expect signals for the hexyl chain (δ 0.8–1.5 ppm, multiplet) and aromatic protons (δ 7.5–8.0 ppm, doublets for para-substitution). The absence of –SO₂Cl proton signals confirms successful chlorination.

- ¹³C NMR : Aromatic carbons appear at δ 125–140 ppm, with the sulfonyl carbon at δ ~55 ppm.

- IR : Strong S=O stretches at ~1370 cm⁻¹ and 1170 cm⁻¹. Compare with literature data for similar compounds (e.g., 4-cyanobenzene-1-sulfonyl chloride) to validate assignments .

Q. What are the critical storage conditions to maintain stability?

Store at 2–8°C in airtight, amber vials under inert gas (N₂/Ar) to prevent hydrolysis. Moisture exposure leads to decomposition into sulfonic acid, detectable via IR loss of S=O stretches. Stability tests for analogous compounds (e.g., 4-acetylbenzenesulfonyl chloride) show <5% degradation over 6 months under these conditions .

Advanced Research Questions

Q. How can conflicting data on reaction yields be resolved when scaling up synthesis?

Discrepancies often arise from incomplete sulfonation or competing side reactions (e.g., over-chlorination). Mitigation strategies include:

- Kinetic monitoring : Use in-situ FTIR to track sulfonic acid intermediate formation.

- Optimized stoichiometry : Adjust chlorosulfonic acid and SOCl₂ ratios based on small-scale DOE (Design of Experiments). For example, a 1:3 molar ratio of 4-hexylbenzene to chlorosulfonic acid minimizes polysulfonation .

Q. What analytical methods are suitable for detecting trace impurities in pharmaceutical intermediates derived from this compound?

- HPLC-MS : Detect sulfonate esters or hydrolyzed byproducts with reverse-phase C18 columns and ESI-MS in negative ion mode.

- GC-MS : Identify volatile chlorinated side products (e.g., hexyl chloride) using DB-5MS columns.

- Elemental analysis : Confirm sulfur and chlorine content (±0.3% deviation) to validate stoichiometry .

Q. How can computational modeling predict reactivity in novel sulfonamide derivatives?

- DFT calculations : Use Gaussian or ORCA to model transition states for nucleophilic substitution at the sulfonyl chloride group. Parameters like Fukui indices predict regioselectivity when reacting with amines or alcohols.

- Solvent effects : COSMO-RS simulations in pyridine or DMF can optimize reaction rates, as seen in estrone sulfonate synthesis .

Q. What strategies address low solubility in aqueous systems for biological assays?

- Co-solvents : Use DMSO (≤5% v/v) or cyclodextrin inclusion complexes to enhance solubility.

- Prodrug design : Modify the hexyl chain to introduce polar groups (e.g., hydroxyls) post-sulfonylation. This approach was validated in Celebrex intermediate studies .

Data Contradiction Analysis

Q. How to reconcile discrepancies in reported melting points for alkylbenzene sulfonyl chlorides?

Variations arise from polymorphic forms or impurities. For example:

Q. Why do NMR spectra of sulfonyl chlorides show unexpected splitting patterns?

- Dynamic effects : Rotameric interconversion of the –SO₂Cl group at room temperature can broaden signals. Acquire spectra at –20°C to "freeze" conformers.

- Isotopic splitting : ³⁵Cl/³⁷Cl isotopes may cause minor splitting in high-resolution spectra, as observed in 4-cyanobenzene-1-sulfonyl chloride studies .

Methodological Tables

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.